DEHYDROABIETINE
CAS No.: 5323-56-8
Cat. No.: VC3884327
Molecular Formula: C19H28
Molecular Weight: 256.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5323-56-8 |
|---|---|
| Molecular Formula | C19H28 |
| Molecular Weight | 256.4 g/mol |
| IUPAC Name | 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene |
| Standard InChI | InChI=1S/C19H28/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h7,10,12-14,17H,5-6,8-9,11H2,1-4H3 |
| Standard InChI Key | DAYLDISWSXEJLN-UHFFFAOYSA-N |
| SMILES | CC1CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C |
| Canonical SMILES | CC1CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C |
Introduction
Chemical Characterization of Dehydroabietic Acid
Structural and Physical Properties
Dehydroabietic acid (C20H28O2, molecular weight 300.44 g/mol) is an abietane diterpenoid distinguished by its fused tricyclic structure and a carboxylic acid group at position C-18 . The compound typically presents as a white solid or colorless needle crystal, with a melting point of 174–176°C and a boiling point estimated at 394.13°C . Its solubility profile reveals slight water solubility but high solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The logP value of 6.120 indicates significant lipophilicity, which influences its bioavailability and membrane permeability .
Table 1: Key Physical and Chemical Properties of Dehydroabietic Acid
| Property | Value |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 300.44 g/mol |
| Melting Point | 174–176°C |
| Boiling Point | 394.13°C (estimate) |
| Density | 1.058 g/cm³ |
| Solubility | Soluble in DMSO, ethanol, methanol |
| LogP | 6.120 |
Synthesis and Natural Occurrence
DHA is naturally abundant in Pinus species, particularly in rosin, where it forms through the oxidation and dehydrogenation of abietic acid . Industrial extraction involves solvent-based purification from pine resin, followed by crystallization. Recent synthetic approaches focus on functionalizing the DHA scaffold to enhance bioactivity. For instance, Huang et al. developed chiral dipeptide derivatives by modifying the C-18 position, achieving compounds with potent anticancer effects (e.g., 22f, IC50 = 7.76 µM against HeLa cells) . Similarly, Wang et al. introduced oxazolidinone moieties to create derivatives like 39j, which inhibits MGC-803 gastric cancer cells at IC50 = 3.82 µM .
Pharmacological Activities of Dehydroabietic Acid
Anticancer Properties
DHA and its derivatives demonstrate robust anticancer activity across multiple cell lines. Mechanistic studies reveal induction of apoptosis via mitochondrial pathways and cell cycle arrest. For example:
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Compound 36w (a hydrazide derivative) showed IC50 values of 2.21 µM and 14.46 µM against HeLa and BEL-7402 liver cancer cells, respectively .
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Nitrate conjugates like 47n and 47j exhibited IC50 values of 11.23 µM (BEL-7402) and 8.36 µM (CNE-2 nasopharyngeal carcinoma), with efficacy linked to nitric oxide release .
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In HepG2 hepatocellular carcinoma cells, DHA itself displayed an IC50 of 23.22 µg/ml, disrupting lipid metabolism pathways such as cardiolipin and phosphatidylcholine synthesis .
Antimicrobial and Antiviral Effects
DHA’s antibacterial activity extends to multidrug-resistant strains. Derivatives with 1,2,3-triazole groups (e.g., 41c and 41k) inhibit Staphylococcus aureus biofilm formation at micromolar concentrations . Additionally, DHA derivatives interfere with viral entry mechanisms, showing promise against enveloped viruses like influenza .
Anti-Inflammatory and Neuroprotective Roles
As a dual activator of peroxisome proliferator-activated receptors (PPARα/γ), DHA modulates inflammatory cascades, reducing cytokines like TNF-α and IL-6 . Thiophene derivatives (e.g., 16) act as large-conductance calcium-activated potassium (BK) channel openers, suggesting neuroprotective applications in conditions like epilepsy .
Mechanisms of Action: Insights from Omics Technologies
Proteomic Profiling in HepG2 Cells
A 2022 study integrating proteomics and lipidomics revealed DHA’s impact on hepatocellular carcinoma . Key findings include:
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Downregulation of PC and CL: Phosphatidylcholine (PC) and cardiolipin (CL) levels decreased, disrupting mitochondrial membrane integrity and promoting apoptosis.
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Upregulation of SQDG: Sulfoquinovosyl diacylglycerol (SQDG), a lipid linked to oxidative stress responses, increased by 2.3-fold.
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PPI Network Analysis: Hub genes like AKT1, EGFR, and MAPK1 emerged as critical targets, implicating pathways such as PI3K-AKT and MAPK signaling .
Lipid Metabolism and Ferroptosis
DHA alters glycerophospholipid metabolism, elevating sphingomyelin (SM) and phosphatidylinositol (PI) levels. These shifts sensitize cells to ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation .
Structural Modifications and Structure-Activity Relationships
C-18 Functionalization
Modifications at the C-18 carboxyl group yield derivatives with enhanced potency:
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Thiourea-bisphosphonate hybrids: Compound 36w’s anticancer activity stems from its ability to chelate metal ions, disrupting cellular redox balance .
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Oxazolidinone derivatives: The oxazolidinone moiety in 39j enhances DNA intercalation, stabilizing the G1 phase arrest .
Aromatic Ring Substitutions
Introducing electron-withdrawing groups (e.g., nitro, fluoro) to the aromatic ring improves metabolic stability. For instance, 43b (a pyrimidine-2-thiol conjugate) showed selective toxicity against MCF-7 breast cancer cells (IC50 = 7.00–11.93 µM) while sparing normal cells .
Industrial and Agricultural Applications
Surfactants and Antioxidants
DHA’s amphiphilic structure underpins its use in surfactants for emulsifying industrial resins. Its phenolic groups also confer antioxidant activity, protecting polymers from UV degradation .
Agricultural Bioactives
DHA derivatives serve as eco-friendly pesticides. For example, 19 (a fluorescent probe derivative) detects Fe³⁺ and Hg²⁺ in soil, aiding heavy metal contamination monitoring .
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